PAD4 Potency: PAD-IN-2 Demonstrates 6-Fold Greater Activity than Pan-PAD Inhibitor Cl-amidine
In an ammonia release biochemical assay, PAD-IN-2 inhibits PAD4 with an IC50 of <1 μM [1], demonstrating a >6-fold increase in potency compared to the widely used pan-PAD inhibitor Cl-amidine, which exhibits an IC50 of 5.9 μM for PAD4 [2]. This significant difference in intrinsic activity against the target isoform is a critical factor for achieving robust target engagement in cellular and biochemical experiments.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | <1 μM |
| Comparator Or Baseline | Cl-amidine (5.9 μM) |
| Quantified Difference | >5.9-fold |
| Conditions | PAD4 ammonia release biochemical assay |
Why This Matters
Higher potency allows for the use of lower compound concentrations, minimizing potential off-target effects and cytotoxicity while maximizing target engagement.
- [1] PeptideDB. PAD-IN-2 (CAS 2304852-21-7) Product Page. Accessed 2026. View Source
- [2] Adooq Bioscience. Cl-amidine (PAD inhibitor) Product Page. Accessed 2026. View Source
